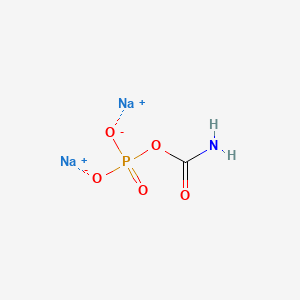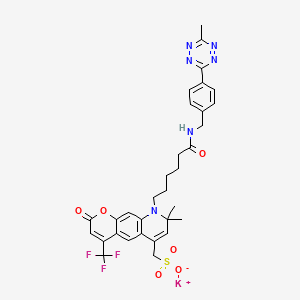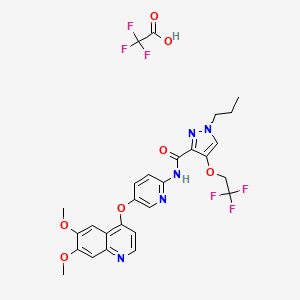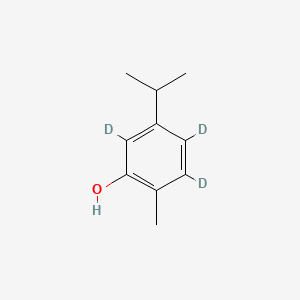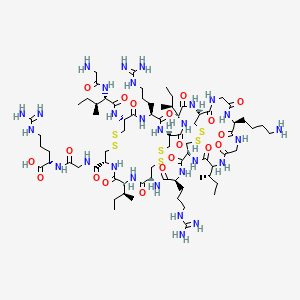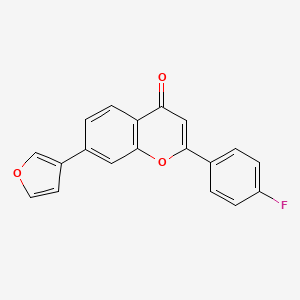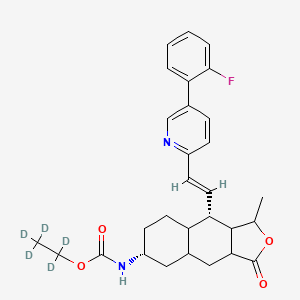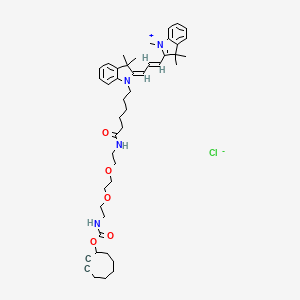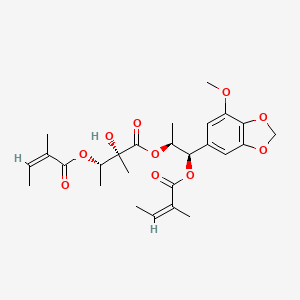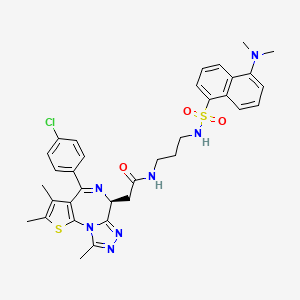
Anticancer agent 134
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 134 is a compound that has shown significant potential in the treatment of various types of cancer. It belongs to the class of heterocyclic compounds, specifically the 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities, including anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 134 typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate. Microwave irradiation has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve consistent production quality .
化学反应分析
Types of Reactions
Anticancer agent 134 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which retain the core structure of this compound but exhibit different biological activities .
科学研究应用
Anticancer agent 134 has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its effects on cellular processes and its potential to inhibit cancer cell proliferation.
Medicine: Investigated as a potential therapeutic agent for treating different types of cancer, including breast, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
作用机制
The mechanism of action of Anticancer agent 134 involves the inhibition of key enzymes and proteins that are essential for cancer cell survival and proliferation. It targets enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to the disruption of DNA synthesis and repair, ultimately causing cancer cell death .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their pro-apoptotic and cell cycle arrest properties.
Anthraquinones: Used in various therapeutic applications, including anticancer treatments.
Piperazine heterocycles: Exhibits a wide range of biological activities, including anticancer properties.
Uniqueness
Anticancer agent 134 stands out due to its high selectivity towards cancer cells and its ability to inhibit multiple targets simultaneously. This multi-target approach enhances its efficacy and reduces the likelihood of drug resistance compared to other similar compounds .
属性
分子式 |
C34H36ClN7O3S2 |
|---|---|
分子量 |
690.3 g/mol |
IUPAC 名称 |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl]acetamide |
InChI |
InChI=1S/C34H36ClN7O3S2/c1-20-21(2)46-34-31(20)32(23-13-15-24(35)16-14-23)38-27(33-40-39-22(3)42(33)34)19-30(43)36-17-8-18-37-47(44,45)29-12-7-9-25-26(29)10-6-11-28(25)41(4)5/h6-7,9-16,27,37H,8,17-19H2,1-5H3,(H,36,43)/t27-/m0/s1 |
InChI 键 |
OGCMKHUWVRQLLP-MHZLTWQESA-N |
手性 SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C |
规范 SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


